N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Description
N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Properties
IUPAC Name |
N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(17-10-13-5-2-1-3-6-13)11-23-15-8-4-7-14(9-15)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWZWPIGSOPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction is often catalyzed by metals such as zinc chloride or by using strong Lewis acids.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the tetrazole derivative.
Formation of the Phenoxyacetamide Moiety:
Chemical Reactions Analysis
N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities such as antibacterial, antifungal, and anti-inflammatory properties.
Material Science: The compound can be used in the synthesis of new materials with unique properties, such as high thermal stability and nitrogen content.
Industrial Chemistry: It can be used as a precursor for the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide can be compared with other similar compounds such as:
Tetrazole Derivatives: These compounds share the tetrazole ring structure and exhibit similar chemical reactivity and biological activities.
Benzyl Derivatives: Compounds with a benzyl group often exhibit similar substitution reactions and can be used as intermediates in organic synthesis.
Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide moiety and can be used in similar applications in medicinal and material chemistry.
This compound stands out due to its unique combination of these functional groups, which provides it with a distinct set of chemical and biological properties.
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